Methyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-[(pyridin-3-ylmethyl)sulfanyl]-1,4-dihydropyridine-3-carboxylate
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Overview
Description
METHYL 5-CYANO-4-(3,4-DIMETHOXYPHENYL)-2-METHYL-6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a cyano group, a dimethoxyphenyl group, a pyridinylmethylsulfanyl group, and a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-CYANO-4-(3,4-DIMETHOXYPHENYL)-2-METHYL-6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine core. This intermediate is then reacted with pyridin-3-ylmethylthiol and cyanoacetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-CYANO-4-(3,4-DIMETHOXYPHENYL)-2-METHYL-6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: The cyano group can be reduced to an amine group under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
METHYL 5-CYANO-4-(3,4-DIMETHOXYPHENYL)-2-METHYL-6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 5-CYANO-4-(3,4-DIMETHOXYPHENYL)-2-METHYL-6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The cyano and pyridinylmethylsulfanyl groups play crucial roles in binding to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Similar structure but with different substituents, used for hypertension treatment.
Nicardipine: Another dihydropyridine with distinct pharmacological properties.
Uniqueness
METHYL 5-CYANO-4-(3,4-DIMETHOXYPHENYL)-2-METHYL-6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C23H23N3O4S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
methyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(pyridin-3-ylmethylsulfanyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C23H23N3O4S/c1-14-20(23(27)30-4)21(16-7-8-18(28-2)19(10-16)29-3)17(11-24)22(26-14)31-13-15-6-5-9-25-12-15/h5-10,12,21,26H,13H2,1-4H3 |
InChI Key |
HTSOHOWYTNAQPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC2=CN=CC=C2)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)OC |
Origin of Product |
United States |
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